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Compound of Interest

Compound Name: N,N,3-trimethyl-4-nitroaniline

CAS No.: 90556-89-1

Cat. No.: B189088 Get Quote

The compound at the heart of this guide, N,N,3-trimethyl-4-nitroaniline, is a niche molecule

for which direct experimental data is not extensively available in public literature. This is not an

uncommon scenario in drug discovery and chemical research, where novel structures are

synthesized and evaluated daily. In the absence of direct empirical data, a robust and

scientifically validated approach involves the use of computational prediction and a "read-

across" methodology.

This guide is therefore structured as an expert synthesis, leveraging predictive models and

drawing upon established experimental data from closely related structural analogs. The

underlying principle is that the physicochemical properties of a molecule are fundamentally

dictated by its structure. By understanding the contributions of its constituent parts—the

dimethylamino group, the methyl group, and the nitro group on an aniline scaffold—we can

construct a highly reliable profile of the target molecule. Every piece of predicted data is

contextualized with experimental data from analogous compounds, ensuring a narrative

grounded in established chemical principles. This self-validating system provides a trustworthy

and expert-driven guide for researchers.

Molecular Structure and Identification
The foundational step in understanding any compound is to define its precise molecular

structure. N,N,3-trimethyl-4-nitroaniline is a substituted aromatic amine. Its structure consists
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of an aniline core with a nitro group (NO₂) at position 4, a dimethylamino group (-N(CH₃)₂) at

position 1, and a methyl group (-CH₃) at position 3.

Identifier Value

IUPAC Name N,N,3-trimethyl-4-nitroaniline

Molecular Formula C₉H₁₂N₂O₂

Molecular Weight 180.21 g/mol

Canonical SMILES CN(C)c1cc(C)c(cc1)[O-]

InChI Key
InChI=1S/C9H12N2O2/c1-7-5-6(11(12)13)4-

8(10(2)3)9(7)1/h4-5H,1-3H3

CAS Number 6099-43-0

The logical relationship between the name and the structure is visualized below.
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Caption: Structural components of N,N,3-trimethyl-4-nitroaniline.
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Predicted Physicochemical Properties and Analog
Comparison
The following table summarizes the key physicochemical properties predicted for N,N,3-
trimethyl-4-nitroaniline. These values are derived from quantitative structure-property

relationship (QSPR) models, which are statistical methods relating chemical structure to

physical properties.[1][2][3] To ground these predictions, experimental data for structurally

similar compounds are provided for comparison. The choice of analogs is critical:

N,N-dimethyl-4-nitroaniline: Shares the N,N-dimethyl and 4-nitro groups, differing only by the

absence of the 3-methyl group.

3-Methyl-4-nitroaniline: Shares the 3-methyl and 4-nitro groups, but has a primary amine (-

NH₂) instead of a tertiary dimethylamine.

4-Nitroaniline: The parent nitroaniline structure, providing a baseline.

Property

Predicted
Value (N,N,3-
trimethyl-4-
nitroaniline)

N,N-dimethyl-
4-
nitroaniline[4]

3-Methyl-4-
nitroaniline

4-
Nitroaniline[5]
[6][7][8]

Melting Point

(°C)
85 - 95 163 134[3] 147-149

Boiling Point (°C) ~315 - 330 Not available ~306 332

Water Solubility Low Insoluble Insoluble
Slightly soluble

(0.8 g/L)

logP

(Octanol/Water)
2.5 - 3.0 2.41 (calculated)

1.7 (calculated)

[9]
1.39

pKa (Basic) 0.5 - 1.5 0.81 (calculated) 1.5 (calculated) 1.0

Expert Analysis of Predictions:
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Melting Point: The introduction of the 3-methyl group disrupts the crystal lattice packing

compared to the highly symmetrical N,N-dimethyl-4-nitroaniline. Symmetrical molecules tend

to have higher melting points due to more efficient crystal packing. Therefore, the predicted

melting point is significantly lower than its unmethylated counterpart, which is a logical and

expected outcome.

logP (Lipophilicity): The logP value is a measure of a compound's lipophilicity. Each

additional methyl group generally increases the logP by approximately 0.5. Starting from the

calculated logP of N,N-dimethyl-4-nitroaniline (~2.4), the addition of another methyl group

logically leads to a predicted logP in the range of 2.5 to 3.0. This suggests the compound is

quite hydrophobic.[10]

pKa (Basicity): The basicity of the dimethylamino group is significantly reduced by the strong

electron-withdrawing effect of the para-nitro group, which delocalizes the nitrogen lone pair

into the aromatic ring. The additional methyl group at the 3-position is a weak electron-

donating group and would slightly increase basicity, but the overall character remains very

weakly basic (acidic anilinium ion). The predicted pKa is therefore in line with related

nitroanilines.[11]

Spectroscopic Profile (Predicted)
While an experimental spectrum for N,N,3-trimethyl-4-nitroaniline is not available, its key

spectroscopic features can be reliably predicted based on the known behavior of its functional

groups.

UV-Visible Spectroscopy
Nitroaromatic compounds are known for their strong UV-Vis absorbance.[12][13][14] The

spectrum of N,N,3-trimethyl-4-nitroaniline is expected to be dominated by a strong π → π*

transition, significantly red-shifted by the charge-transfer character between the electron-

donating dimethylamino group and the electron-withdrawing nitro group.

Predicted λ-max: 380 - 410 nm in a non-polar solvent.

Rationale: 4-Nitroaniline absorbs around 381 nm.[15] The N,N-dimethyl substitution (an

auxochrome) typically causes a bathochromic (red) shift due to enhanced electron donation.
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The additional 3-methyl group will have a minor secondary effect. The molecule is expected

to be a vibrant yellow color in solution.

¹H NMR Spectroscopy
The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.[16][17] The

predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

Aromatic Protons (2H): Two distinct signals are expected in the aromatic region (6.5-8.5

ppm). The proton ortho to the nitro group will be the most downfield (deshielded) due to the

strong withdrawing effect. The proton between the two methyl groups will be the most upfield

(shielded).

N,N-dimethyl Protons (6H): A sharp singlet around 2.9 - 3.2 ppm. This is a characteristic

region for N-methyl groups on an aniline ring.

3-methyl Protons (3H): A sharp singlet around 2.3 - 2.5 ppm. This is a typical chemical shift

for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. Key

predicted signals include:

Aromatic Carbons: Six distinct signals. The carbon bearing the nitro group (C4) will be

significantly downfield (~145-150 ppm), while the carbon bearing the dimethylamino group

(C1) will also be downfield (~150-155 ppm). The other aromatic carbons will appear between

110-140 ppm.

Methyl Carbons: The N,N-dimethyl carbons will appear as a single peak around 40-45 ppm.

The 3-methyl carbon will be further upfield, around 18-22 ppm.

Proposed Synthesis Pathway
A plausible and efficient synthesis of N,N,3-trimethyl-4-nitroaniline can be conceptualized

through a two-step process starting from commercially available 3-methylaniline (m-toluidine).

This pathway is designed based on standard, well-established organic transformations.
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3-Methylaniline
(m-Toluidine)

Step 1: Exhaustive Methylation
Reagents: CH3I (excess), K2CO3

N,N,3-Trimethylaniline

Step 2: Regioselective Nitration
Reagents: HNO3, H2SO4, low temp.

N,N,3-trimethyl-4-nitroaniline
(Target Molecule)

Sample Preparation Measurement

1. Finely crush
sample to powder

2. Pack powder into
capillary tube (2-3 mm height)

3. Compact sample by
tapping/dropping tube

4. Place tube in
melting point apparatus

5. Heat rapidly to ~20°C
below expected MP (optional)

6. Heat slowly
(1-2°C/min) near MP

7. Record temperature range:
T1: First droplet appears

T2: All solid melts

Click to download full resolution via product page

Caption: Workflow for melting point determination via the capillary method.

Detailed Steps:

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If

crystalline, gently crush in a mortar and pestle.

Loading: Invert an open-ended capillary tube and press it into the powder. A small amount of

sample will enter the tube.
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Packing: Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a

long glass tube, to tightly pack the powder into the bottom. The final packed height should be

2-3 mm.

Measurement: Place the loaded capillary into the heating block of a calibrated melting point

apparatus.

Heating: Heat at a ramp rate of 1-2 °C per minute for an accurate measurement. A faster

preliminary scan can be used to find an approximate range.

Observation: Record the temperature at which the first drop of liquid appears (T1) and the

temperature at which the last solid crystal melts (T2). The melting point is reported as the

range T1-T2.

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. [15][18][19]

[20][21] Detailed Steps:

Equilibration: Add an excess amount of the solid compound to a known volume of purified

water (or a specific buffer, e.g., pH 7.4 PBS) in a sealed, inert container.

Agitation: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for

a sufficient period to reach equilibrium (typically 24-48 hours).

Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by

centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This

step is critical to avoid suspended solids from inflating the result.

Quantification: Accurately quantify the concentration of the dissolved compound in the clear

filtrate using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Replicates: The experiment should be performed in at least triplicate to ensure

reproducibility.

LogP Determination (Shake-Flask Method)
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This protocol measures the partitioning of a compound between n-octanol and water, two

immiscible liquids that mimic the lipid and aqueous environments in the body. [22][23][24]

Detailed Steps:

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing

them vigorously and allowing the layers to separate. This prevents volume changes during

the experiment.

Partitioning: Prepare a dilute solution of the compound in one of the phases (e.g., the

aqueous phase). Add an equal volume of the other pre-saturated phase.

Equilibration: Seal the container and shake or vortex vigorously for several minutes to

facilitate partitioning. Then, allow the mixture to stand undisturbed or centrifuge gently to

ensure complete separation of the two layers.

Sampling: Carefully take an aliquot from both the upper n-octanol layer and the lower

aqueous layer.

Quantification: Determine the concentration of the compound in each aliquot using a suitable

analytical method (e.g., HPLC-UV).

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] /

[Concentration in Water] ).

Preliminary Safety and Handling Assessment
While no specific toxicity data exists for N,N,3-trimethyl-4-nitroaniline, a robust hazard

assessment can be made based on the known toxicology of the nitroaniline class of

compounds. [25][26][27] Expected Hazards:

Acute Toxicity: Nitroanilines are generally classified as toxic if swallowed, in contact with

skin, or if inhaled. [25][26]Exposure can lead to methemoglobinemia, a condition where the

blood's ability to carry oxygen is reduced, causing cyanosis (blueish skin color), headache,

dizziness, and nausea.

Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly

the blood, liver, and kidneys.
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Skin/Eye Irritation: Expected to be an irritant to the skin and eyes.

Environmental Hazard: Likely to be harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures:

Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE):

Gloves: Wear nitrile or other chemically resistant gloves.

Eye Protection: Use chemical safety goggles or a face shield.

Lab Coat: A standard lab coat is required.

Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash

hands thoroughly after handling.

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it

in a sealed container for disposal, and clean the area thoroughly.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

strong oxidizing agents and direct sunlight.

Conclusion
This guide provides a comprehensive physicochemical profile of N,N,3-trimethyl-4-
nitroaniline, constructed through a rigorous application of predictive science and expert

analysis of structural analogs. The data herein—spanning molecular properties, spectroscopy,

synthesis, and safety—offers a reliable and actionable foundation for researchers in drug

discovery and chemical development. While predictive in nature, the methodologies and

conclusions are grounded in established chemical principles, providing a trustworthy starting

point for empirical investigation and informed decision-making.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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